9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-Benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a chromeno-oxazine core fused with a benzyl group at position 9 and a methyl substituent at position 3. Its molecular framework combines a coumarin-like chromenone system with a 1,3-oxazin-2-one ring, conferring unique physicochemical and biological properties. The compound is synthesized via aminomethylation or Mannich-type reactions, often involving hydroxylated precursors and formaldehyde .
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
9-benzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H17NO3/c1-13-9-18(21)23-19-15(13)7-8-17-16(19)11-20(12-22-17)10-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3 |
InChI Key |
KFVKDLOVPSVYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a one-pot Mannich-type condensation cyclization reaction. This process uses 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at temperatures ranging from 80°C to 90°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the oxazine class exhibit diverse biological activities. The following are notable applications of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarity to other known anticancer agents enhances its potential as a therapeutic candidate.
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth in vitro. This suggests potential applications in developing new antimicrobial agents.
- Neuroprotective Effects : Some derivatives of oxazine compounds have demonstrated neuroprotective effects in animal models. This opens avenues for exploring its use in neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical transformations. These reactions can lead to novel derivatives with potentially enhanced biological activities. For instance:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-benzyl-9-(3-methoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one | Shares chromeno and oxazine structures | Contains methoxy group enhancing solubility |
| 4-benzyl-6-[2-cyclopropylphenyl]-2,3-dihydro-1,4-benzoxazine | Similar benzoxazine framework | Cyclopropyl substitution alters reactivity |
| 6-(4-chlorophenyl)-5-hydroxy-9H-chromeno[8,7-e][1,3]oxazine | Contains chromeno and oxazine moieties | Hydroxy group adds polarity |
Interaction Studies
Understanding the binding affinity of this compound with various biological targets is crucial for its application in drug design. Studies focusing on its interaction with specific receptors or enzymes could provide insights into its mechanism of action.
Case Studies
Several case studies have explored the applications of this compound:
- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Study : In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration comparable to existing antibiotics.
- Neuroprotection Research : Animal studies indicated that derivatives of this compound could reduce oxidative stress markers in models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their cellular processes. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Chromeno-oxazine derivatives differ in substituents on the benzyl group, the oxazinone ring position (e.g., 2-one vs. 4-one), and additional functional groups (e.g., trifluoromethyl, hydroxylated alkyl chains). Key analogs include:
Physicochemical Properties
Melting Points :
- The target compound’s methyl group at C4 may enhance thermal stability compared to unsubstituted analogs. For example, 6d (4-methylbenzyl substituent) has a higher melting point (159–164°C) than 6a (138–140°C), suggesting alkyl/aryl substitution improves crystallinity .
- Hydroxylated derivatives (e.g., 4h, n=3) exhibit lower melting points (154–156°C) due to hydrogen bonding and reduced symmetry .
- Synthetic Yields: Benzyl-substituted derivatives (e.g., 6a–6e) typically yield 40–70%, influenced by steric and electronic effects of substituents . Hydroxyalkyl-substituted analogs (e.g., 4a, n=3) achieve higher yields (82–83%) due to optimized reaction conditions for aminomethylation .
Tautomerization and Stability
Chromeno-oxazines with hydroxylated side chains (e.g., 4a–4f) undergo tautomerization between oxazin-4-one and 7-hydroxy-8-oxazinanmethyl chromenone forms, influenced by solvent polarity and substituent electronics . The target compound’s lack of hydroxyl groups likely stabilizes the oxazin-2-one form, enhancing metabolic stability.
Biological Activity
9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the oxazine class. Its unique chromeno structure, which incorporates both benzopyran and oxazine moieties, suggests potential for various biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C27H25NO3. The compound features multiple aromatic rings and functional groups that contribute to its biological properties.
Biological Activities
Research indicates that compounds within the oxazine class exhibit a broad spectrum of biological activities. Notably, this compound has shown potential in various areas:
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of oxazine derivatives. For instance, a related compound demonstrated significant inhibition of keratinocyte hyperproliferation with an IC50 value comparable to established treatments like anthralin . This suggests that this compound may possess similar antiproliferative properties.
The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. For example, inhibition of certain signaling pathways has been observed in related compounds, leading to reduced cellular proliferation . Further studies on the molecular targets of this compound are necessary to elucidate its precise mechanisms.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) reveals that modifications in the benzyl moiety and other substituents significantly influence biological activity. The presence of specific functional groups can enhance solubility and binding affinity to biological targets. For example:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| 3-benzyl-9-(3-methoxyphenyl)-4-methyl | Shares chromeno and oxazine structures | Contains methoxy group enhancing solubility |
| 4-benzyl-6-[2-cyclopropylphenyl]-2,3-dihydro | Similar benzoxazine framework | Cyclopropyl substitution alters reactivity |
| 6-(4-chlorophenyl)-5-hydroxy-9H-chromeno | Contains chromeno and oxazine moieties | Hydroxy group adds polarity |
This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.
Case Studies
- Antiproliferative Screening : A series of oxazine derivatives were screened for their ability to inhibit keratinocyte proliferation. One derivative exhibited an IC50 of 0.7 μM against HaCaT cells, highlighting the potential efficacy of similar compounds in treating skin disorders like psoriasis .
- Cytotoxicity Assessment : In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects at concentrations that inhibit cellular proliferation. This suggests a favorable therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
